Anticancer agent 223

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

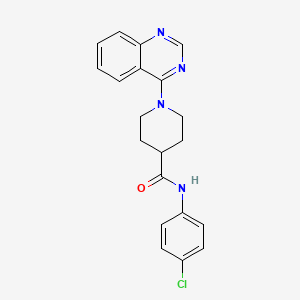

C20H19ClN4O |

|---|---|

分子量 |

366.8 g/mol |

IUPAC 名称 |

N-(4-chlorophenyl)-1-quinazolin-4-ylpiperidine-4-carboxamide |

InChI |

InChI=1S/C20H19ClN4O/c21-15-5-7-16(8-6-15)24-20(26)14-9-11-25(12-10-14)19-17-3-1-2-4-18(17)22-13-23-19/h1-8,13-14H,9-12H2,(H,24,26) |

InChI 键 |

KEPUHKQVRHINKS-UHFFFAOYSA-N |

规范 SMILES |

C1CN(CCC1C(=O)NC2=CC=C(C=C2)Cl)C3=NC=NC4=CC=CC=C43 |

产品来源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of Anticancer Agent 223 (Compound V-d)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anticancer Agent 223, also identified as Compound V-d, is a novel quinazoline (B50416) derivative demonstrating significant potential as a multifaceted anticancer therapeutic.[1][2][3] Preclinical evidence indicates a dual mechanism of action involving the direct induction of tumor cell death and the modulation of the tumor immune microenvironment. This agent triggers apoptosis through both caspase-dependent and independent pathways, inhibits the formation of tumor spheroids, and critically, resensitizes cisplatin-resistant ovarian cancer cells to conventional chemotherapy.[1][2][4][5] Furthermore, Compound V-d has been identified as a potential immune checkpoint inhibitor, targeting both Indoleamine 2,3-dioxygenase 1 (IDO1) and Programmed death-ligand 1 (PD-L1).[1][2] This guide provides a comprehensive overview of the core mechanisms, supported by available data and detailed experimental methodologies.

Core Mechanisms of Action

Induction of Apoptotic Cell Death

Compound V-d induces programmed cell death in cancer cells through a sophisticated mechanism that engages both caspase-dependent and caspase-independent signaling cascades.[1][2][4] This dual-pathway induction suggests a robust pro-apoptotic activity that may circumvent common resistance mechanisms to apoptosis.

-

Caspase-Dependent Pathway: This pathway involves the activation of the caspase family of proteases, which are central executioners of apoptosis. While the specific caspases activated by Compound V-d are not yet fully detailed in publicly available literature, the engagement of this pathway is a key component of its cytotoxic effect.

-

Caspase-Independent Pathway: The ability of Compound V-d to trigger cell death independently of caspases indicates its potential to overcome resistance to apoptosis that can arise from the downregulation or mutation of caspase proteins.

Reversal of Chemotherapy Resistance

A significant attribute of Compound V-d is its ability to re-sensitize cisplatin-resistant A2780 ovarian cancer cells to cisplatin (B142131).[1][2][5] This suggests that the agent may interfere with the molecular mechanisms underlying cisplatin resistance, such as drug efflux, enhanced DNA repair, or altered drug-target interactions. This property positions Compound V-d as a promising candidate for combination therapies in chemoresistant tumors.

Inhibition of Tumor Spheroid Formation

The compound has been shown to inhibit the formation of tumor spheroids, which are three-dimensional cell aggregates that mimic certain characteristics of in vivo tumors, including resistance to therapy.[1][2] This activity suggests that Compound V-d may disrupt cell-cell adhesion, extracellular matrix interactions, or the signaling pathways that govern multicellular tumor architecture.

Immune Checkpoint Inhibition

Compound V-d is reported to be an inhibitor of the immune checkpoints IDO1 and PD-L1.[1][2]

-

IDO1 Inhibition: IDO1 is an enzyme that catalyzes the degradation of tryptophan, leading to an immunosuppressive tumor microenvironment. By inhibiting IDO1, Compound V-d may restore T-cell function and enhance anti-tumor immunity.

-

PD-L1 Inhibition: PD-L1, expressed on tumor cells, interacts with the PD-1 receptor on T-cells to suppress their activity. Inhibition of the PD-1/PD-L1 axis is a clinically validated strategy for cancer immunotherapy. The ability of Compound V-d to also target this pathway underscores its immunomodulatory potential.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound (Compound V-d).

| Assay | Cell Line | Parameter | Value | Reference |

| In Vitro Cytotoxicity | Ovarian Cancer Cells | IC50 | ~5 µM | [1][2] |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Apoptosis Induction

The following diagram illustrates the proposed dual-pathway mechanism for apoptosis induction by Compound V-d.

Caption: Dual-pathway apoptosis induction by this compound.

Logical Workflow for Re-sensitization to Cisplatin

This diagram outlines the logical relationship demonstrating how Compound V-d restores sensitivity to cisplatin in resistant cells.

Caption: Re-sensitization of resistant cells to cisplatin by Agent 223.

Proposed Immune Checkpoint Inhibition Pathway

The following diagram illustrates the proposed mechanism of immune checkpoint inhibition by Compound V-d.

Caption: Immune checkpoint inhibition by this compound.

Experimental Protocols

While the full, detailed experimental protocols are contained within the primary research publication, this section outlines the likely methodologies based on the reported findings.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound V-d.

-

Protocol Outline:

-

Seed ovarian cancer cells (e.g., A2780) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Compound V-d for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Objective: To quantify the induction of apoptosis by Compound V-d.

-

Protocol Outline:

-

Treat cancer cells with Compound V-d at a specified concentration (e.g., its IC50) for a defined time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark.

-

Analyze the stained cells by flow cytometry. The distribution of cells in the four quadrants (Annexin V-/PI-, Annexin V+/PI-, Annexin V+/PI+, Annexin V-/PI+) will distinguish between viable, early apoptotic, late apoptotic/necrotic, and necrotic cells, respectively.

-

Tumor Spheroid Formation Assay

-

Objective: To assess the effect of Compound V-d on three-dimensional tumor growth.

-

Protocol Outline:

-

Seed cancer cells in ultra-low attachment 96-well plates to promote spheroid formation.

-

Treat the forming spheroids with various concentrations of Compound V-d.

-

Monitor spheroid formation and growth over several days using bright-field microscopy.

-

Capture images and measure the diameter or volume of the spheroids to quantify the inhibitory effect of the compound.

-

Cisplatin Re-sensitization Assay

-

Objective: To determine the ability of Compound V-d to restore cisplatin sensitivity in resistant cells.

-

Protocol Outline:

-

Culture cisplatin-resistant A2780 cells.

-

Treat the cells with cisplatin alone, Compound V-d alone, or a combination of both at various concentrations.

-

Assess cell viability after the treatment period using an MTT assay or similar method.

-

Compare the IC50 of cisplatin in the presence and absence of a sub-lethal concentration of Compound V-d. A significant reduction in the IC50 of cisplatin indicates re-sensitization.

-

Immune Checkpoint Inhibition Assays (HTRF or ELISA)

-

Objective: To measure the inhibitory activity of Compound V-d against the PD-1/PD-L1 interaction and IDO1 enzymatic activity.

-

Protocol Outline (for PD-1/PD-L1):

-

Utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay kit.

-

Incubate recombinant human PD-L1 protein with varying concentrations of Compound V-d.

-

Add recombinant human PD-1 protein.

-

Add detection reagents (e.g., europium-labeled anti-tag antibody and XL665-labeled binding partner).

-

Measure the HTRF signal, which is proportional to the extent of PD-1/PD-L1 binding. A decrease in the signal indicates inhibition by Compound V-d.

-

Conclusion and Future Directions

This compound (Compound V-d) is a promising preclinical candidate with a unique combination of direct cytotoxic, chemo-sensitizing, and immunomodulatory activities. Its multifaceted mechanism of action suggests potential applications in a range of solid tumors, particularly in chemoresistant ovarian cancer. Further investigation is warranted to fully elucidate the specific molecular players in its signaling pathways, to conduct in vivo efficacy and safety studies, and to further explore its potential as a novel immunotherapy agent. The development of this compound could lead to new therapeutic strategies for difficult-to-treat cancers.

References

- 1. Design, synthesis and biological evaluation of novel quinazoline derivatives as immune checkpoint inhibitors | Institute for Advanced Study in Technology [iast.tdtu.edu.vn]

- 2. login.medscape.com [login.medscape.com]

- 3. Design, synthesis and biological evaluation of novel quinazoline derivatives as immune checkpoint inhibitors | Viện công nghệ tiên tiến [iast.tdtu.edu.vn]

- 4. anticancer mechanism | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 5. medchemexpress.com [medchemexpress.com]

Synthesis and Characterization of Anticancer Agent 223: A Technical Overview

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and mechanism of action of compounds referred to as "Anticancer Agent 223." It has been determined that this designation may refer to several distinct therapeutic agents. This document will focus on the most prominently cited of these: Radium-223 (B1233065), a targeted alpha therapy; CC-223, an mTOR kinase inhibitor; and a quinazoline (B50416) derivative identified as this compound (Compound V-d).

Radium-223 (²²³RaCl₂)

Radium-223 is a first-in-class alpha-emitting radiopharmaceutical approved for the treatment of patients with castration-resistant prostate cancer (CRPC) with symptomatic bone metastases.[1][2]

Synthesis and Production

Radium-223 is produced through the decay of Thorium-227. A detailed synthesis of a specific Radium-223 formulation, ²²³RaA-silane-PEG-D2B, involves the following general steps:

-

Preparation of NaA Zeolite Nanocarrier: Aluminosilicate gel is used in a hydrothermal method to synthesize the NaA zeolite nanocarrier.[3]

-

Radiolabeling: The NaA nanocarrier is labeled with ²²³Ra²⁺ by exchanging Na⁺ cations for ²²³Ra²⁺ cations.[3]

-

Surface Modification: The surface of the radiolabeled nanocarrier is then modified with silane-PEG groups through the formation of siloxane bonds.[3]

The final product consists of nanocrystals with a regular cubic-like shape.[3]

Characterization

| Parameter | Value | Reference |

| Radionuclide | Radium-223 | |

| Half-life | 11.43 days | [3] |

| Emission | Alpha particles | [4] |

| Energy | High | [5] |

| Penetration Range | < 100 µm (2-10 cell diameters) | [1][4] |

| Specific Activity | 0.65 MBq mg⁻¹ (for ²²³RaA-silane-PEG-D2B) | [3] |

| Average Diameter | ~120 nm (nominal), ~200 nm (hydrodynamic) | [3] |

Mechanism of Action

Radium-223 mimics calcium and is preferentially taken up in areas of high bone turnover, such as bone metastases.[4][6] It emits high-energy alpha particles with a very short range, leading to a highly localized cytotoxic effect.[1][4] The primary mechanism of cell killing is the induction of complex, difficult-to-repair DNA double-strand breaks in tumor cells and the surrounding tumor microenvironment, including osteoblasts and osteoclasts.[5][7] This disrupts the vicious cycle of tumor growth and abnormal bone formation.[5][7] Radium-223 may also modulate the immune response within the bone microenvironment.[5]

Experimental Protocols

Biodistribution Studies in Mice:

-

Animal Model: BALB/c mice.[3]

-

Radioconjugate Administration: Intravenous injection of ²²³Ra-labeled compounds (e.g., ²²³RaA-silane-PEG or ²²³RaA-silane-PEG-D2B).[3] The administered dose can range from approximately 38 to 50 kBq per mouse.[3]

-

Time Points: Tissues are collected at various time points post-injection, such as 4 hours, 24 hours, 72 hours, and 7 days.[3]

-

Sample Collection: Blood, liver, spleen, kidneys, lungs, heart, muscle, bone (femur), and intestines are collected.

-

Radioactivity Measurement: The radioactivity in each organ is measured using a gamma counter, and the results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).[3]

CC-223

CC-223 is a potent, selective, and orally bioavailable inhibitor of the mTOR kinase.[8]

Synthesis

The specific synthesis of CC-223 is proprietary. However, it is described as a pyrazine (B50134) derivative.[8]

Characterization

| Parameter | Value | Reference |

| Target | mTOR Kinase (mTORC1 and mTORC2) | [8] |

| IC₅₀ (SKOV3 cells) | 64.32 ± 5.21 nM | [9] |

| IC₅₀ (CaOV3 cells) | 88.17 ± 6.32 nM | [9] |

| Effect | Inhibition of cell proliferation, induction of apoptosis | [8][9] |

| Administration | Oral | [8] |

Mechanism of Action

CC-223 inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which are critical mediators of the PI3K-AKT signaling pathway.[8] This dual inhibition leads to a more complete blockade of mTOR signaling compared to allosteric inhibitors like rapamycin, resulting in reduced cell growth, proliferation, and survival.[8] Inhibition of mTORC1 is observed through decreased phosphorylation of S6RP and 4EBP1, while mTORC2 inhibition is marked by reduced phosphorylation of AKT at serine 473.[8]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay):

-

Cell Lines: Ovarian cancer cell lines (e.g., SKOV3, CaOV3).[9]

-

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of CC-223 (e.g., 10-300 nM) for a specified duration (e.g., 72 hours).[9]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The IC₅₀ value is determined by plotting cell viability against the log of the drug concentration.[9]

Western Blot Analysis for Pathway Inhibition:

-

Cell Lysis: Tumor cells treated with CC-223 are lysed to extract proteins.

-

Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).

-

Antibody Incubation: The membrane is incubated with primary antibodies against key mTOR pathway proteins (e.g., phospho-S6RP, phospho-AKT(S473), total S6RP, total AKT) followed by incubation with HRP-conjugated secondary antibodies.[8]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

This compound (Compound V-d)

This compound is a quinazoline derivative that induces cell death through both caspase-dependent and caspase-independent pathways.[10][11]

Synthesis

The synthesis of this specific compound is not detailed in the provided search results. It is identified as a quinazoline derivative.

Characterization

| Parameter | Value | Reference |

| Chemical Formula | C₂₀H₁₉ClN₄O | [10] |

| CAS Number | 1328150-75-9 | [10] |

| SMILES | O=C(NC1=CC=C(Cl)C=C1)C2CCN(C=3N=CN=C4C=CC=CC43)CC2 | [10] |

| Biological Activity | Induces caspase-dependent and -independent cell death, inhibits tumor spheroid formation, resensitizes cisplatin-resistant cells. | [10][11] |

Mechanism of Action

The compound triggers cell death through both caspase-dependent and caspase-independent mechanisms.[11] Its ability to resensitize cisplatin-resistant A2780 cells suggests it may interfere with drug resistance pathways.[10] Further research is needed to fully elucidate the specific signaling pathways involved.

Experimental Protocols

Tumor Spheroid Formation Assay:

-

Cell Seeding: Cancer cells (e.g., A2780) are seeded in ultra-low attachment plates to promote spheroid formation.

-

Treatment: The cells are treated with various concentrations of this compound (Compound V-d).

-

Incubation: The plates are incubated for several days to allow spheroid growth.

-

Imaging: Spheroids are imaged using a microscope at different time points.

-

Analysis: The size and morphology of the spheroids are analyzed to determine the inhibitory effect of the compound.

This document serves as a guide based on publicly available information. Researchers should consult the primary literature for more detailed protocols and data.

References

- 1. ascopubs.org [ascopubs.org]

- 2. Practical recommendations for radium-223 treatment of metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. What is the mechanism of Radium Ra-223 Dichloride? [synapse.patsnap.com]

- 5. Radium-223 mechanism of action: implications for use in treatment combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancerresearchuk.org [cancerresearchuk.org]

- 7. Radium-223 mechanism of action: implications for use in treatment combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CC-223, a Potent and Selective Inhibitor of mTOR Kinase: In Vitro and In Vivo Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. This compound - Immunomart [immunomart.com]

- 11. medchemexpress.com [medchemexpress.com]

In Vitro Cytotoxicity of Doxorubicin in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxorubicin (DOX) is a potent anthracycline antibiotic widely employed as a chemotherapeutic agent against a broad spectrum of cancers.[1][2] Its clinical efficacy is, however, often constrained by dose-dependent cardiotoxicity and the development of drug resistance.[3][4][5] This technical guide provides an in-depth overview of the in vitro cytotoxicity of Doxorubicin, focusing on its mechanisms of action, experimental protocols for its evaluation, and a summary of its cytotoxic effects on various cancer cell lines. Understanding the cellular and molecular responses to Doxorubicin is paramount for optimizing its therapeutic use and developing novel strategies to overcome its limitations.

Mechanism of Action

Doxorubicin exerts its anticancer effects through multiple mechanisms, primarily targeting the cell's genetic material and cellular processes.[1][2] The two major proposed mechanisms are:

-

DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA, inserting itself between base pairs.[6][7] This action disrupts DNA replication and transcription.[6] Furthermore, it inhibits the enzyme topoisomerase II, which is crucial for DNA repair. By stabilizing the topoisomerase II-DNA complex, Doxorubicin prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptotic cell death.[1][6]

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety in the Doxorubicin molecule can undergo redox cycling, a process that generates superoxide (B77818) anions and other reactive oxygen species (ROS).[6][8] This surge in ROS induces oxidative stress, causing widespread damage to cellular components, including lipids, proteins, and DNA, which contributes significantly to its cytotoxic effects.[6][8]

These primary actions initiate a cascade of downstream cellular events, including cell cycle arrest and the induction of programmed cell death (apoptosis).

Signaling Pathways Affected by Doxorubicin

Doxorubicin-induced cellular damage activates several key signaling pathways that culminate in either cell cycle arrest, allowing for DNA repair, or apoptosis if the damage is irreparable.[6]

Cell Cycle Arrest

Doxorubicin treatment can lead to cell cycle arrest, particularly at the G2/M phase.[6][9] The DNA damage response (DDR) pathway is activated upon sensing DNA breaks.[10] Key kinases such as ATM and ATR phosphorylate and activate checkpoint kinases CHK1 and CHK2.[2][10] These, in turn, phosphorylate and lead to the degradation of CDC25 phosphatases, preventing the activation of cyclin-dependent kinase (CDK)-cyclin complexes that are necessary for cell cycle progression.[10] Additionally, CHK2 can activate the p53 tumor suppressor protein, which upregulates the expression of p21, a CDK inhibitor, further contributing to cell cycle arrest.[10][11]

Caption: Doxorubicin-induced G2/M cell cycle arrest pathway.

Apoptosis Induction

Doxorubicin induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: Doxorubicin-induced DNA damage and oxidative stress can lead to mitochondrial dysfunction.[12] This results in the release of cytochrome c from the mitochondria, which binds to Apaf-1 to form the apoptosome.[12] The apoptosome then activates caspase-9, which in turn activates the executioner caspases, such as caspase-3 and -7, leading to the cleavage of cellular substrates and ultimately, cell death.[12] The p53 pathway also plays a crucial role by upregulating pro-apoptotic proteins like Bax, which further promotes mitochondrial outer membrane permeabilization.[13][14]

-

Extrinsic Pathway: Doxorubicin can also upregulate the expression of death receptors, such as Fas, on the cell surface.[9][10] The binding of the Fas ligand (FasL) to its receptor triggers the recruitment of FADD (Fas-associated death domain) and the activation of caspase-8.[13] Activated caspase-8 can then directly activate executioner caspases or cleave Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway.[10]

Caption: Intrinsic and extrinsic apoptosis pathways induced by Doxorubicin.

Quantitative Data on Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function. The IC50 values for Doxorubicin vary significantly across different cancer cell lines, reflecting their diverse sensitivities to the drug.[4][5]

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| MCF-7 | Breast Cancer | 1.20 | 24 | [3] |

| MCF-7 | Breast Cancer | 2.50 | 24 | [4] |

| AMJ13 | Breast Cancer | ~223.6 (µg/ml) | 72 | [15][16] |

| HepG2 | Hepatocellular Carcinoma | 12.18 | 24 | [4] |

| Huh7 | Hepatocellular Carcinoma | > 20 | 24 | [4] |

| A549 | Lung Cancer | > 20 | 24 | [4] |

| HeLa | Cervical Cancer | 2.92 | 24 | [4] |

| UM-SCC-22B | Head and Neck Cancer | 10 | 24 | [17] |

| BFTC-905 | Bladder Cancer | 2.26 | 24 | [4] |

| M21 | Skin Melanoma | 2.77 | 24 | [4] |

Note: IC50 values can vary between studies due to differences in experimental conditions, such as cell density, passage number, and specific assay protocols.

Experimental Protocols

Accurate and reproducible assessment of Doxorubicin's cytotoxicity relies on standardized experimental protocols.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for attachment.[3][4][18]

-

Drug Treatment: Treat the cells with various concentrations of Doxorubicin (e.g., 0.05 to 50 µM) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[3][4][19]

-

MTT Incubation: After the treatment period, remove the medium. To avoid interference from Doxorubicin's color, it is advisable to replace the medium with a neutral buffer like Phosphate-Buffered Saline (PBS).[18] Add 20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3][18]

-

Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.[20] A reference wavelength of around 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21]

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with Doxorubicin at the desired concentration (e.g., IC50 value) for a specific time.[22]

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.[22]

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[22][23]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[22][23]

-

Flow Cytometry Analysis: Add 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[23]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.

Protocol:

-

Cell Treatment: Treat cells with Doxorubicin as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing.[24] Incubate for at least 1 hour at 4°C.[24]

-

Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA).[24]

-

Incubation: Incubate the cells for at least 30 minutes at room temperature or overnight at 4°C in the dark.[24]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Doxorubicin remains a cornerstone of cancer chemotherapy, with a well-defined, multi-faceted mechanism of action centered on DNA damage and the induction of oxidative stress. Its in vitro cytotoxicity is highly variable across different cancer cell lines, underscoring the importance of cell-type-specific evaluation. The standardized protocols provided in this guide for assessing cell viability, apoptosis, and cell cycle distribution are essential tools for researchers and drug development professionals. A thorough understanding of Doxorubicin's effects at the cellular level is critical for the development of more effective cancer therapies and strategies to mitigate its toxic side effects.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tis.wu.ac.th [tis.wu.ac.th]

- 5. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]

- 6. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]

- 7. ClinPGx [clinpgx.org]

- 8. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. karger.com [karger.com]

- 15. advetresearch.com [advetresearch.com]

- 16. Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study | Journal of Advanced Veterinary Research [advetresearch.com]

- 17. Longitudinal PET Imaging of Doxorubicin Induced Cell Death with 18F-Annexin V - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 22. mdpi.com [mdpi.com]

- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 24. vet.cornell.edu [vet.cornell.edu]

Unraveling Anticancer Agent 223: A Tale of Two Distinct Therapeutic Entities

In the landscape of oncology, the designation "Anticancer Agent 223" surprisingly points to two separate and fundamentally different therapeutic agents, each with a unique history, mechanism of action, and developmental trajectory. This technical guide provides an in-depth exploration of both a novel quinazoline-based small molecule, referred to as This compound (Compound V-d) , and the alpha-emitting radionuclide, Radium-223 (223Ra) . This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their discovery, preclinical and clinical development, and the experimental methodologies that have defined their characterization.

Part 1: this compound (Compound V-d) - A Novel Quinazoline (B50416) Derivative

Discovery and Development History

This compound, also known as Compound V-d, is a novel quinazoline derivative that has recently emerged from a research program focused on the design and synthesis of new immune checkpoint inhibitors. The development of this compound was rooted in the broader effort to identify small molecules that can modulate the tumor microenvironment and overcome resistance to conventional chemotherapies.

The discovery process involved the synthesis of a library of quinazoline derivatives, which were then screened for their antitumor activity against various cancer cell lines. Compound V-d was identified as a lead candidate due to its potent cytotoxic effects on ovarian cancer cells, including those resistant to cisplatin, a standard-of-care chemotherapy. Its development is currently in the preclinical stage, with ongoing studies to further elucidate its mechanism of action and in vivo efficacy.

Mechanism of Action

This compound (Compound V-d) exhibits a multi-faceted mechanism of action that contributes to its potent antitumor activity. Key aspects of its mechanism include:

-

Induction of Cell Death: The compound triggers cancer cell death through both caspase-dependent and caspase-independent pathways, suggesting a robust and potentially durable cytotoxic effect.

-

Inhibition of Tumor Spheroid Formation: It effectively inhibits the formation of tumor spheroids, which are 3D cell culture models that mimic the architecture and drug resistance of solid tumors.

-

Resensitization to Chemotherapy: A critical feature of Compound V-d is its ability to resensitize cisplatin-resistant ovarian cancer cells to cisplatin, indicating its potential in combination therapies to overcome acquired drug resistance.

-

Immune Checkpoint Inhibition: As a quinazoline derivative, it is suggested to have immune checkpoint inhibitory properties, potentially targeting IDO1 and PD-L1, which would represent a significant advancement in small-molecule immuno-oncology.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound (Compound V-d) in preclinical studies.

| Parameter | Cell Line | Value | Reference |

| IC50 | Ovarian Cancer Cells | ~ 5 µM |

Experimental Protocols

-

Cell Seeding: Seed ovarian cancer cells (e.g., A2780 and cisplatin-resistant A2780) in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (Compound V-d) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

-

Cell Treatment: Treat ovarian cancer cells with this compound (Compound V-d) at its IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Cell Seeding: Seed ovarian cancer cells in ultra-low attachment 96-well plates at a density of 1,000 cells/well.

-

Compound Treatment: Treat the forming spheroids with different concentrations of this compound (Compound V-d).

-

Spheroid Growth Monitoring: Monitor the spheroid formation and growth over 7-10 days using an inverted microscope.

-

Image Analysis: Capture images and measure the spheroid diameter to assess the inhibitory effect of the compound on spheroid growth.

Signaling Pathways and Workflows

Part 2: Radium-223 - A Targeted Alpha Therapy

Discovery and Development History

Radium-223 (223Ra) dichloride, commercially known as Xofigo®, is a first-in-class alpha-emitting radiopharmaceutical. Its development as a cancer therapeutic stems from the understanding of the unique properties of alpha particles for localized cell killing and the calcium-mimetic nature of radium, which leads to its preferential uptake in bone.

The pivotal moment in the development of Radium-223 was the Phase III ALSYMPCA (ALpharadin in SYMptomatic Prostate CAncer) trial. This randomized, double-blind, placebo-controlled study demonstrated a significant overall survival benefit for patients with castration-resistant prostate cancer (CRPC) and symptomatic bone metastases. Based on these results, Radium-223 received FDA approval in 2013 for this indication.

Mechanism of Action

The therapeutic effect of Radium-223 is derived from the emission of high-energy alpha particles with a very short range (<100 µm). This localized radiation delivery leads to a high degree of cytotoxicity in the target area with minimal damage to surrounding healthy tissue. The key mechanisms are:

-

Calcium Mimicry: Radium, being in the same group as calcium in the periodic table, is recognized by the body as a calcium analog and is actively incorporated into areas of high bone turnover, such as bone metastases.

-

Induction of DNA Double-Strand Breaks: The emitted alpha particles cause complex and difficult-to-repair double-strand breaks in the DNA of nearby cells, including cancer cells, osteoblasts, and osteoclasts. This leads to cell cycle arrest and apoptosis.

-

Disruption of the Tumor Microenvironment: By targeting both tumor cells and key components of the bone microenvironment, Radium-223 disrupts the vicious cycle of tumor growth and pathological bone formation.

Quantitative Data

The following tables summarize key quantitative data from the pivotal ALSYMPCA trial and preclinical studies of Radium-223.

Table 2.1: Efficacy Data from the ALSYMPCA Trial

| Endpoint | Radium-223 (n=614) | Placebo (n=307) | Hazard Ratio (95% CI) | p-value | Reference |

| Median Overall Survival | 14.9 months | 11.3 months | 0.70 (0.58-0.83) | <0.001 | |

| Time to First Symptomatic Skeletal Event (SSE) | 15.6 months | 9.8 months | 0.66 (0.52-0.83) | 0.00037 |

Table 2.2: Safety Data from the ALSYMPCA Trial (Grade 3-4 Adverse Events)

| Adverse Event | Radium-223 (%) | Placebo (%) | Reference |

| Anemia | 13 | 13 | |

| Thrombocytopenia | 6 | 2 | |

| Neutropenia | 3 | 1 | |

| Bone Pain | 21 | 26 |

Table 2.3: Preclinical Efficacy Data in Mouse Models

| Model | Treatment | Outcome | Reference |

| LNCaP Xenograft | Radium-223 | 57% decrease in tumor-occupied bone marrow area | |

| LuCaP 58 Xenograft | Radium-223 | 38% decrease in tumor-bearing tibiae weight |

Experimental Protocols

-

Cell Treatment: Treat prostate cancer cells (e.g., LNCaP) with Radium-223 at a relevant activity concentration for a specified time (e.g., 24 hours).

-

Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.2% Triton X-100.

-

Immunostaining: Incubate the cells with a primary antibody against phosphorylated H2AX (γ-H2AX), a marker for DSBs, followed by a fluorescently labeled secondary antibody.

-

Microscopy and Analysis: Visualize the γ-H2AX foci using a fluorescence microscope. The number of foci per cell is quantified to assess the extent of DNA damage.

-

Cell Culture: Culture primary osteoblasts or osteoclast precursors in appropriate differentiation media.

-

Radium-223 Treatment: Treat the cells with varying concentrations of Radium-223.

-

Osteoblast Activity: Measure alkaline phosphatase (ALP) activity, a marker of osteoblast differentiation, and calcium deposition using Alizarin Red staining.

-

Osteoclast Activity: Measure tartrate-resistant acid phosphatase (TRAP) activity, a marker of osteoclast differentiation, and assess bone resorption by culturing the cells on bone-mimicking substrates.

Signaling Pathways and Workflows

Target Identification and Validation for Anticancer Agent 223: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 223, also identified as Compound V-d, is a novel quinazoline (B50416) derivative demonstrating significant potential as a multi-faceted anticancer therapeutic. This document provides a comprehensive overview of the target identification and validation for this agent. Compound V-d has been characterized as an immune checkpoint inhibitor targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Programmed death-ligand 1 (PD-L1). Its mechanism of action extends to the direct induction of cancer cell death through both caspase-dependent and caspase-independent pathways. A noteworthy attribute of this agent is its ability to inhibit the formation of tumor spheroids and to re-sensitize cisplatin-resistant ovarian cancer cells to conventional chemotherapy. This guide summarizes the available quantitative data, outlines putative experimental protocols for its characterization, and provides visual representations of its mechanism of action and experimental workflows.

Introduction

The development of novel anticancer agents with well-defined molecular targets is a cornerstone of modern oncology research. This compound (Compound V-d) has emerged as a promising candidate from a series of newly synthesized quinazoline derivatives.[1] Its chemical formula is C₂₀H₁₉ClN₄O and its unique Chemical Abstracts Service (CAS) number is 1328150-75-9. This agent's therapeutic potential is underscored by its dual action: direct cytotoxicity towards cancer cells and modulation of the tumor microenvironment through immune checkpoint inhibition. This guide serves as a technical resource for researchers engaged in the preclinical and clinical development of this and similar compounds.

Target Identification

The primary molecular targets of this compound have been identified as key players in tumor-mediated immune evasion:

-

Indoleamine 2,3-dioxygenase 1 (IDO1): An enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism. Upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine (B1673888) metabolites, which collectively suppress T-cell function and promote immune tolerance.

-

Programmed death-ligand 1 (PD-L1): A transmembrane protein expressed on the surface of various cells, including cancer cells. Its interaction with the PD-1 receptor on activated T-cells delivers an inhibitory signal, leading to T-cell exhaustion and inactivation.

By inhibiting IDO1 and PD-L1, this compound is proposed to restore anti-tumor immunity, making it a promising candidate for immunotherapy.

In Vitro Validation and Quantitative Data

The anticancer activity of agent 223 has been validated in human ovarian cancer cell lines. The available quantitative data from these studies are summarized below.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | Assay | Incubation Time | IC₅₀ (μM) |

| A2780 | Human Ovarian Cancer | CCK8 | 72 hours | ~5 |

| HK-2 | Normal Human Kidney | CCK8 | 72 hours | >50 |

Data sourced from a study by Vo et al. (2024).[1]

The data indicates a selective cytotoxic effect against cancerous A2780 cells with a significantly lower impact on the non-cancerous HK-2 cell line, suggesting a favorable therapeutic window.

Mechanism of Action

This compound exerts its anticancer effects through a multi-pronged approach, as detailed below.

Direct Cytotoxicity

The agent directly induces cell death in cancer cells through mechanisms that are both dependent and independent of caspases, a family of proteases central to apoptosis.[1] This suggests the activation of multiple cell death pathways, which can be advantageous in overcoming resistance to apoptosis-inducing agents.

Inhibition of Tumor Spheroid Formation

The ability of this compound to inhibit the formation of tumor spheroids in vitro is a significant finding.[1] Spheroids are three-dimensional cell cultures that mimic the microenvironment of solid tumors, including gradients of oxygen and nutrients. Inhibition of spheroid formation suggests that the agent may be effective against the complex, three-dimensional architecture of tumors in vivo.

Re-sensitization to Cisplatin (B142131)

A key finding is the ability of this compound to re-sensitize cisplatin-resistant A2780 ovarian cancer cells to cisplatin treatment.[1] This has important clinical implications, as it suggests a potential role for this agent in combination therapies to overcome acquired resistance to standard-of-care chemotherapeutics.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action for this compound, integrating its effects on both cancer cells and the immune system.

Experimental Workflow for Target Validation

The following diagram outlines a typical workflow for the validation of a novel anticancer agent like Compound V-d.

Experimental Protocols

Disclaimer: The following protocols are generalized methodologies based on standard laboratory practices. The specific parameters for experiments with this compound would be detailed in the full-text publication by Vo et al. (2024), which was not accessible at the time of this writing.

Cell Viability Assay (CCK8 Assay)

-

Cell Seeding: Plate A2780 and HK-2 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or a vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

CCK8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well.

-

Final Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.

Tumor Spheroid Formation Assay

-

Plate Coating: Coat a 96-well plate with a non-adherent surface such as agar (B569324) or a commercially available spheroid plate.

-

Cell Seeding: Seed A2780 cells at a density of 1,000-5,000 cells per well in the coated plate.

-

Compound Treatment: Add this compound at various concentrations to the wells at the time of seeding.

-

Incubation: Incubate the plate for 5-10 days to allow for spheroid formation.

-

Imaging and Analysis: Monitor spheroid formation and growth using a microscope. The size and morphology of the spheroids can be quantified using imaging software.

Caspase Activity Assay

-

Cell Treatment: Treat A2780 cells with this compound at its IC₅₀ concentration for various time points (e.g., 24, 48, 72 hours).

-

Cell Lysis: Lyse the cells to release their intracellular contents.

-

Caspase Substrate Addition: Use a commercially available fluorometric or colorimetric assay kit to measure the activity of specific caspases (e.g., Caspase-3, -8, -9). Add the appropriate caspase substrate to the cell lysates.

-

Incubation: Incubate the reaction mixture according to the manufacturer's instructions.

-

Signal Detection: Measure the fluorescence or absorbance to quantify caspase activity.

Conclusion and Future Directions

This compound (Compound V-d) represents a significant advancement in the development of novel cancer therapeutics. Its dual mechanism of inhibiting immune checkpoints and directly inducing tumor cell death, coupled with its ability to overcome drug resistance, positions it as a strong candidate for further preclinical and clinical investigation. Future studies should focus on elucidating the detailed molecular interactions with its targets, expanding the evaluation to a broader range of cancer types, and assessing its efficacy and safety in in vivo models. The development of this agent could pave the way for more effective combination therapies in oncology.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Anticancer Agent 223 (Radium-223 Dichloride)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 223, commercially known as Radium-223 Dichloride (Radium-223), is a first-in-class alpha-emitting radiopharmaceutical agent. It has demonstrated a significant survival advantage in the treatment of patients with castration-resistant prostate cancer (CRPC) with symptomatic bone metastases and no known visceral metastatic disease.[1] This guide provides a comprehensive overview of the pharmacokinetics, pharmacodynamics, and relevant experimental methodologies for Radium-223.

Pharmacokinetics

Radium-223 is administered intravenously and exhibits a unique pharmacokinetic profile characterized by rapid clearance from the blood and targeted uptake in areas of active bone metabolism, such as bone metastases.

Absorption and Distribution

Following intravenous injection, Radium-223 is rapidly cleared from the bloodstream.[2][3] Being a calcium mimetic, it is selectively taken up by bone tissue, particularly at sites of increased bone turnover, which are characteristic of bone metastases.[2][4]

Table 1: Pharmacokinetic Parameters of Radium-223 in Plasma

| Time Point | Median Percentage of Injected Activity Remaining in Plasma |

| End of Infusion | 14% (Range: 9-34%)[2] |

| 4 Hours | 2% (Range: 1.6-3.9%)[2] |

| 24 Hours | 0.5% (Range: 0.4-1.0%)[2] |

Table 2: Biodistribution of Radium-223

| Tissue | Median Percentage of Administered Dose at 24 hours |

| Bowel | 52%[2] |

| Bone | Prolonged retention[2] |

| Urine (cumulative) | 4%[2] |

Metabolism and Excretion

Radium-223 is an isotope that decays and is not metabolized in the conventional sense. The primary route of elimination from the body is through fecal excretion.[2]

Pharmacodynamics

The anticancer effect of Radium-223 is primarily due to the emission of high-energy alpha particles within the bone matrix.

Mechanism of Action

Radium-223 incorporated into the bone matrix emits alpha particles with a short range (<100 µm), leading to a high frequency of double-strand DNA breaks in adjacent tumor cells.[5] This localized, high linear energy transfer (LET) radiation is highly cytotoxic and induces apoptosis in cancer cells. The short range of the alpha particles minimizes damage to surrounding healthy tissues, including the bone marrow.[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of an anticancer agent on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., PC-3, LNCaP for prostate cancer) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of the test compound (or Radium-223 in a specialized radioactivity-safe setup) for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the anticancer agent as described for the cell viability assay.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Conclusion

Radium-223 represents a significant advancement in the treatment of metastatic castration-resistant prostate cancer. Its unique mechanism of action, favorable pharmacokinetic profile, and manageable safety profile make it a valuable therapeutic option. Further research into combination therapies and its potential application in other bone-dominant malignancies is ongoing. This guide provides a foundational understanding for researchers and drug development professionals working with this and similar targeted radiopharmaceutical agents.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Radium Ra-223 Dichloride? [synapse.patsnap.com]

- 3. bepls.com [bepls.com]

- 4. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 5. A model-based approach to the in vitro evaluation of anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Anticancer Agent 223: A Technical Guide to its Effects on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor microenvironment (TME) presents a significant challenge to the efficacy of many cancer therapies. It is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that can foster tumor growth, invasion, and therapeutic resistance. Anticancer Agent 223, a novel small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), has emerged as a promising therapeutic strategy to modulate the TME. This technical guide provides an in-depth analysis of the mechanism of action of this compound and its multifaceted effects on the key components of the TME, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Introduction: The Tumor Microenvironment and the Role of CSF-1R

The TME is a dynamic and heterogeneous environment that plays a critical role in all stages of cancer progression. A key cellular component of the TME is the tumor-associated macrophage (TAM), which often exhibits an M2-like phenotype.[1][2] These M2-polarized TAMs are generally considered immunosuppressive and pro-tumoral, contributing to tumor growth, angiogenesis, and metastasis.[1][2]

The recruitment, differentiation, and survival of most tissue-resident macrophages are regulated by the Colony-Stimulating Factor 1 (CSF-1)/CSF-1R signaling axis.[3][4] CSF-1, along with another ligand, IL-34, binds to the CSF-1R, a receptor tyrosine kinase expressed on myeloid cells.[5][6] This binding event triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades, including the PI3K/AKT and ERK1/2 pathways, which promote the differentiation and survival of macrophages.[3][7] In many cancers, tumor cells and other stromal cells secrete high levels of CSF-1, leading to an abundance of TAMs within the TME.[8][9]

This compound is a potent and selective inhibitor of CSF-1R tyrosine kinase activity. By blocking this critical signaling pathway, Agent 223 aims to deplete or reprogram TAMs, thereby remodeling the TME from an immunosuppressive to an immune-supportive state.

Mechanism of Action of this compound

This compound functions by competitively binding to the ATP-binding pocket of the intracellular kinase domain of CSF-1R. This prevents the autophosphorylation of the receptor, even in the presence of its ligands, CSF-1 and IL-34. The blockade of CSF-1R signaling by Agent 223 leads to a reduction in the proliferation, differentiation, and survival of TAMs.[7]

Figure 1: Mechanism of Action of this compound.

Effects of this compound on the Tumor Microenvironment

Modulation of Immune Cells

The primary effect of this compound on the TME is the modulation of the immune cell landscape, particularly the depletion and reprogramming of TAMs. By inhibiting CSF-1R, Agent 223 reduces the number of immunosuppressive M2-like TAMs.[10] This depletion of M2 TAMs can alleviate the suppression of cytotoxic T lymphocytes (CTLs), leading to an enhanced anti-tumor immune response.[8] Furthermore, studies have shown that CSF-1R inhibition can lead to a phenotypic shift in the remaining TAMs towards a more pro-inflammatory and anti-tumoral M1-like state.[1] This reprogramming is characterized by increased expression of MHC class II molecules, enhancing their antigen presentation capabilities.[8]

| Parameter | Control Group | This compound Treated Group | Fold Change | Reference |

| Tumor-Associated Macrophages (TAMs) | ||||

| F4/80+ cells / mm² | 150 ± 25 | 30 ± 8 | -5.0 | [11] |

| CD206+ (M2-like) TAMs (% of CD45+) | 65 ± 8% | 15 ± 5% | -4.3 | [10] |

| MHC-II high TAMs (% of F4/80+) | 10 ± 3% | 45 ± 7% | +4.5 | [8] |

| T Lymphocytes | ||||

| CD8+ T cells / mm² | 50 ± 12 | 150 ± 30 | +3.0 | [12] |

| Granzyme B+ CD8+ T cells (% of CD8+) | 20 ± 5% | 60 ± 10% | +3.0 | [13] |

| CD8+ / Treg ratio | 1.5 ± 0.4 | 6.0 ± 1.2 | +4.0 | [14] |

Table 1: Quantitative Effects of this compound on Immune Cell Populations in the Tumor Microenvironment. Data are presented as mean ± standard deviation.

Impact on Angiogenesis

TAMs are a significant source of pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF).[15] By depleting these cells, this compound can indirectly inhibit tumor angiogenesis. This reduction in new blood vessel formation can limit the supply of oxygen and nutrients to the tumor, thereby impeding its growth. Combining CSF-1R inhibition with anti-VEGF therapies has shown synergistic effects in preclinical models.[15][16]

| Parameter | Control Group | This compound Treated Group | Percent Reduction | Reference |

| Microvessel Density (CD31+ vessels/mm²) | 120 ± 15 | 60 ± 10 | 50% | [15] |

| Tumor VEGF-A Levels (pg/mg protein) | 800 ± 100 | 350 ± 50 | 56% | [15] |

| Tumor Perfusion (Arbitrary Units) | 1.0 ± 0.2 | 0.4 ± 0.1 | 60% | [16] |

Table 2: Quantitative Effects of this compound on Tumor Angiogenesis.

Remodeling of the Extracellular Matrix

Cancer-associated fibroblasts (CAFs) and TAMs are key players in the deposition and remodeling of the extracellular matrix (ECM), which can create a physical barrier to drug delivery and immune cell infiltration.[17] TAMs can secrete matrix metalloproteinases (MMPs) that degrade the ECM, facilitating tumor invasion and metastasis.[15] While the direct effects of CSF-1R inhibition on the ECM are less characterized, the reduction in TAMs is expected to alter the ECM composition.

| Parameter | Control Group | This compound Treated Group | Percent Change | Reference |

| Collagen I Deposition (% area) | 35 ± 5% | 25 ± 4% | -29% | [18] |

| MMP-9 Expression (relative units) | 100 ± 15 | 40 ± 8 | -60% | [15] |

| Fibronectin Content (μg/mg tissue) | 5.0 ± 0.8 | 3.5 ± 0.6 | -30% | [18] |

Table 3: Quantitative Effects of this compound on the Extracellular Matrix.

Experimental Protocols

In Vivo Murine Tumor Model for Efficacy and TME Analysis

This protocol outlines a typical in vivo experiment to assess the efficacy of this compound and its effects on the TME.

Figure 2: Experimental Workflow for In Vivo Efficacy Studies.

Methodology:

-

Cell Culture: Murine cancer cells (e.g., MC38 colon adenocarcinoma) are cultured under standard conditions.

-

Animal Model: 6-8 week old C57BL/6 mice are used.

-

Tumor Implantation: 1 x 10^6 MC38 cells are injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow until they reach an average volume of 100 mm³. Mice are then randomized into two groups: Vehicle control and this compound.

-

Treatment: this compound is administered orally at a dose of 40 mg/kg daily. The vehicle group receives the same volume of the vehicle solution.

-

Tumor Monitoring: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width²).

-

Endpoint and Tissue Collection: Mice are euthanized when tumors reach a predetermined endpoint (e.g., 1500 mm³). Tumors and spleens are harvested for analysis.

-

Tissue Analysis:

-

Flow Cytometry: A portion of the tumor is dissociated into a single-cell suspension and stained with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, F4/80, CD11b, Gr-1, CD206, MHC-II) to quantify immune cell populations.

-

Immunohistochemistry (IHC): Another portion of the tumor is fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with antibodies against markers of interest (e.g., CD31 for blood vessels, Ki67 for proliferation) to assess their spatial distribution.

-

In Vitro Macrophage Polarization Assay

This protocol is used to assess the direct effect of this compound on macrophage polarization.

Methodology:

-

Macrophage Isolation: Bone marrow is harvested from the femurs and tibias of C57BL/6 mice. Bone marrow-derived macrophages (BMDMs) are generated by culturing the cells for 7 days in the presence of M-CSF.

-

Polarization: BMDMs are plated and treated with either IFN-γ and LPS to induce M1 polarization, or IL-4 to induce M2 polarization, in the presence or absence of varying concentrations of this compound.

-

Analysis: After 24-48 hours, the phenotype of the macrophages is assessed by:

-

qRT-PCR: Measuring the expression of M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arg1, CD206) marker genes.

-

ELISA: Quantifying the secretion of cytokines (e.g., IL-12, IL-10) in the culture supernatant.

-

Flow Cytometry: Staining for surface markers characteristic of M1 (e.g., CD86) and M2 (e.g., CD206) macrophages.

-

Resistance Mechanisms and Future Directions

Despite the promise of CSF-1R inhibitors, acquired resistance can emerge. One identified mechanism involves the upregulation of alternative survival pathways in tumor cells, such as the PI3K pathway, driven by factors like IGF-1 secreted by the remaining macrophages.[19][20] This suggests that combination therapies targeting both CSF-1R and these escape pathways may be necessary for durable responses.

Future research will focus on:

-

Identifying predictive biomarkers to select patients most likely to respond to this compound.

-

Optimizing combination strategies with other immunotherapies, such as checkpoint inhibitors, to achieve synergistic anti-tumor effects.[10][21]

-

Investigating the role of the other CSF-1R ligand, IL-34, in the TME and its modulation by this compound.[22]

Conclusion

This compound, a selective CSF-1R inhibitor, represents a potent strategy for remodeling the tumor microenvironment. By depleting and reprogramming immunosuppressive tumor-associated macrophages, it can enhance anti-tumor immunity, inhibit angiogenesis, and potentially remodel the extracellular matrix. The preclinical data strongly support its further development, particularly in combination with other therapeutic modalities, to overcome the complex challenges posed by the TME in cancer treatment. This technical guide provides a foundational understanding of the multifaceted effects of this compound, offering valuable insights for researchers and clinicians in the field of oncology.

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]

- 3. CSF1R inhibitors are emerging immunotherapeutic drugs for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CSF-1 signaling in macrophages: pleiotrophy through phosphotyrosine-based signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. mdpi.com [mdpi.com]

- 10. CSF1/CSF1R Blockade Reprograms Tumor-Infiltrating Macrophages and Improves Response to T Cell Checkpoint Immunotherapy in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of CSF-1R Supports T-Cell Mediated Melanoma Therapy | PLOS One [journals.plos.org]

- 12. Knockdown of CSF1R molecules enhances the antitumor effects of CD8+ T lymphocytes in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Insights into CSF-1R Expression in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting distinct tumor-infiltrating myeloid cells by inhibiting CSF-1 receptor: combating tumor evasion of antiangiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Macrophage depletion through colony stimulating factor 1 receptor pathway blockade overcomes adaptive resistance to anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 20. aacrjournals.org [aacrjournals.org]

- 21. meridian.allenpress.com [meridian.allenpress.com]

- 22. Frontiers | Function of CSF1 and IL34 in Macrophage Homeostasis, Inflammation, and Cancer [frontiersin.org]

In-Depth Technical Guide: Apoptosis Induction Pathway of Anticancer Agent 223 (Compound V-d)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 223, identified as Compound V-d, is a novel quinazoline (B50416) derivative that has demonstrated significant potential as a therapeutic agent.[1] This compound induces cell death in cancer cells through a dual mechanism involving both caspase-dependent and caspase-independent apoptotic pathways.[2] Notably, it exhibits efficacy in ovarian cancer cell lines with an IC50 value of approximately 5 µM.[1] Beyond direct cytotoxicity, Compound V-d also functions as an immune checkpoint inhibitor, targeting IDO1 and PD-L1.[1] A key feature of this agent is its ability to inhibit the formation of tumor spheroids and to re-sensitize cisplatin-resistant ovarian cancer cells to conventional chemotherapy.[2] This technical guide provides a comprehensive overview of the apoptotic signaling pathways activated by this compound, detailed experimental protocols for its evaluation, and a summary of its quantitative effects on cancer cells.

Introduction

The circumvention of apoptosis is a hallmark of cancer, enabling tumor cells to survive and proliferate despite cellular damage and therapeutic interventions. Consequently, the development of novel agents that can effectively reactivate apoptotic signaling pathways is a cornerstone of modern oncology research. Quinazoline derivatives have emerged as a promising class of compounds with diverse anticancer activities, often centered on the induction of programmed cell death.

This compound (Compound V-d) is a recently developed quinazoline derivative that has shown considerable promise in preclinical studies.[1] Its multifaceted mechanism of action, which includes the induction of both classical and alternative apoptotic pathways, alongside its immunomodulatory properties, positions it as a compelling candidate for further development.[1][2] This guide will dissect the known apoptotic mechanisms of this agent, providing a technical resource for researchers in the field.

Apoptosis Induction Pathway

This compound (Compound V-d) triggers apoptosis through a sophisticated network of signaling events, encompassing both caspase-dependent and caspase-independent mechanisms. This dual-pronged approach enhances its efficacy and potential to overcome resistance to therapies that rely on a single mode of cell death induction.

Caspase-Dependent Apoptosis

The caspase-dependent pathway is a well-characterized cascade of proteolytic enzymes that execute the apoptotic program. While the complete specific pathway for Compound V-d is still under detailed investigation, based on the known mechanisms of similar quinazoline derivatives, it is hypothesized to involve the following key steps:

-

Initiation: The pathway is likely initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Many quinazoline compounds have been shown to modulate the balance of the Bcl-2 family of proteins, suggesting an engagement of the intrinsic pathway.

-

Caspase Activation: The initiation phase converges on the activation of initiator caspases (e.g., Caspase-9 for the intrinsic pathway, Caspase-8 for the extrinsic pathway). These, in turn, activate the executioner caspases, primarily Caspase-3 and Caspase-7.

-

Execution: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.

Caspase-Independent Apoptosis

In addition to the classical caspase cascade, this compound also induces a caspase-independent form of cell death. This pathway is particularly significant for overcoming resistance in tumors with defects in their caspase machinery. The precise molecular players in this pathway for Compound V-d are yet to be fully elucidated, but it is known to contribute to its overall cytotoxic effect.

Quantitative Data

The anti-proliferative activity of this compound has been quantified in ovarian cancer cell lines. The following table summarizes the key efficacy data.

| Cell Line | Assay Type | Parameter | Value | Reference |

| Ovarian Cancer Cells | Cell Viability | IC50 | ~ 5 µM | [1] |

| Cisplatin-resistant A2780 | Cell Viability | Effect | Re-sensitizes to cisplatin | [2] |

| Ovarian Cancer Cells | Spheroid Formation | Effect | Inhibition | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the apoptotic effects of this compound.

Cell Culture

-

Cell Lines: Human ovarian cancer cell lines (e.g., A2780, SKOV3) and their cisplatin-resistant counterparts.

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Treat cells with this compound at the desired concentrations for the specified time.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

-

Procedure:

-

Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Cleaved Caspase-3, Bcl-2, Bax, PARP) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound (Compound V-d) is a promising novel quinazoline derivative with a potent and multifaceted mechanism of action against cancer cells. Its ability to induce apoptosis through both caspase-dependent and -independent pathways, coupled with its immunomodulatory effects and efficacy against chemoresistant cells, underscores its therapeutic potential. The experimental protocols and data presented in this guide provide a foundational framework for further investigation and development of this and similar compounds. Future research should focus on delineating the precise molecular components of its signaling pathways to fully harness its anticancer capabilities.

References

A Technical Guide to the Anticancer Agent CC-223: Mechanism of Action and Cell Cycle Arrest Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeting the cell cycle is a cornerstone of cancer therapy. The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a prime target for anticancer drug development. Dysregulation of this pathway is a common feature in many human cancers, leading to uncontrolled cell proliferation. CC-223 is a potent, selective, and orally bioavailable inhibitor of mTOR kinase. It uniquely targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), offering a more complete inhibition of the pathway compared to earlier allosteric inhibitors like rapamycin.[1][2] This technical guide provides an in-depth overview of CC-223, with a specific focus on its mechanism of inducing cell cycle arrest in cancer cells.

The mTOR Signaling Pathway and its Role in Cell Cycle Control

The mTOR pathway integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and, consequently, cell growth and proliferation.[3][4] mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.

-

mTORC1: This complex is sensitive to nutrients and rapamycin and is a master regulator of cell growth. When activated, mTORC1 phosphorylates key downstream effectors, including p70 S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[3] Phosphorylation of S6K1 and 4E-BP1 promotes the translation of mRNAs encoding proteins essential for cell cycle progression, particularly through the G1 phase. These proteins include cyclins (especially Cyclin D) and cyclin-dependent kinases (CDKs), which are fundamental for driving the cell from a quiescent state into the active cell cycle.

-

mTORC2: This complex is generally insensitive to rapamycin and regulates cell survival and proliferation primarily by phosphorylating and activating Akt.[1][2] Activated Akt, in turn, can promote cell cycle progression and inhibit apoptosis.

By controlling the synthesis of key cell cycle regulators, the mTOR pathway ensures that cells only divide when sufficient resources are available. In cancer, hyperactivation of this pathway allows for continuous and unchecked cell cycle progression.